Thiol-Modifier C6 S-S (CAS 148254-21-1) is a specialized phosphoramidite reagent utilized in solid-phase oligonucleotide synthesis to introduce a protected, cleavable disulfide linkage. Commercially supplied in its oxidized disulfide form, it prevents the spontaneous, uncontrolled oxidation and premature dimerization that plagues free thiol precursors during shipping and storage . Upon integration at the 5'-terminus, 3'-terminus, or internally within an oligonucleotide, the modifier is easily reduced by standard reagents like DTT or TCEP to yield a highly reactive free sulfhydryl (-SH) group extended by a 6-carbon aliphatic spacer[1]. For industrial and laboratory buyers, this compound represents a primary commercial choice for generating processable, bioconjugation-ready oligonucleotides indicated for gold nanoparticle attachment, maleimide-protein coupling, and the synthesis of stimuli-responsive cleavable therapeutics.
Substituting Thiol-Modifier C6 S-S with related analogs introduces significant workflow and performance liabilities. Replacing it with a direct, trityl-protected thiol modifier (e.g., 5'-Thiol-Modifier C6) forces the use of harsh silver nitrate (AgNO3) oxidation for deprotection, which complicates purification, necessitates heavy-metal extraction, and risks degrading sensitive oligonucleotide sequences [1]. Alternatively, substituting with a shorter-chain variant like Thiol-Modifier C3 S-S reduces the spatial distance between the bulky nucleic acid backbone and the reactive thiol, increasing steric hindrance and depressing yield during conjugation to large enzymes or solid biosensor surfaces . Finally, utilizing non-cleavable C6 linkers eliminates the capacity for reductive fragmentation, rendering the synthesized oligonucleotides non-functional for applications requiring triggered payload release or cleavable therapeutic architectures.
A critical procurement differentiator for Thiol-Modifier C6 S-S is its compatibility with mild deprotection workflows. Standard trityl-protected thiol modifiers (e.g., 5'-Thiol-Modifier C6) require harsh oxidative deprotection using silver nitrate (AgNO3), followed by heavy metal precipitation and extraction steps [1]. In contrast, Thiol-Modifier C6 S-S utilizes a highly processable disulfide linkage that is quantitatively cleaved using mild reducing agents (100 mM DTT or TCEP at pH 8.3–8.5 for 30–60 minutes at room temperature) . This eliminates heavy-metal-induced degradation of sensitive oligonucleotide sequences and significantly reduces downstream purification bottlenecks.
| Evidence Dimension | Deprotection Reagent and Conditions |
| Target Compound Data | Deprotection via 100 mM DTT or TCEP (mild reduction) |
| Comparator Or Baseline | Deprotection via Silver nitrate (AgNO3) oxidation (Trityl-protected 5'-Thiol-Modifier C6) |
| Quantified Difference | Eliminates 100% of heavy metal (Ag+) usage and associated precipitation steps |
| Conditions | Post-synthetic oligonucleotide deprotection and activation |
Eliminating silver nitrate from the deprotection workflow prevents product loss, avoids heavy metal contamination, and streamlines scalable manufacturing of modified oligonucleotides.
When selecting a thiol linker for macromolecular conjugation, spacer length directly dictates coupling efficiency. Thiol-Modifier C6 S-S incorporates a 6-carbon aliphatic chain, providing critical distance between the bulky negatively charged nucleic acid backbone and the reactive sulfhydryl group . Compared to shorter alternatives like Thiol-Modifier C3 S-S (3-carbon spacer) or direct terminal attachment, the C6 spacer significantly reduces steric hindrance during bioconjugation to large maleimide-activated enzymes (e.g., horseradish peroxidase) or solid gold surfaces [1]. This structural advantage translates to higher theoretical maximum coupling yields and more reproducible biosensor functionalization.
| Evidence Dimension | Spacer Length and Steric Clearance |
| Target Compound Data | 6-carbon aliphatic spacer |
| Comparator Or Baseline | 3-carbon aliphatic spacer (Thiol-Modifier C3 S-S) |
| Quantified Difference | Provides 100% increase in aliphatic chain length, maximizing spatial separation from the oligonucleotide backbone |
| Conditions | Bioconjugation to bulky proteins or solid-phase gold nanoparticles |
Procuring the C6 variant ensures maximum conjugation yields when attaching oligonucleotides to sterically demanding surfaces or high-molecular-weight proteins.
Unlike standard non-cleavable aliphatic linkers (e.g., Amino-Modifier C6 or non-cleavable Thiol-Modifier C6), Thiol-Modifier C6 S-S can be incorporated internally within an oligonucleotide sequence to act as a stimuli-responsive fragmentation site. Upon exposure to a reducing environment—such as cytosolic glutathione or standard DTT/TCEP buffers—the internal disulfide bond is 100% cleaved, fragmenting the flanking oligonucleotide regions and generating two distinct reactive sulfhydryl groups . This specific reductive cleavage profile is an absolute requirement for designing releasable therapeutic payloads, such as multimeric antisense oligonucleotides (ASOs) that must separate into active monomers post-cellular internalization[1].
| Evidence Dimension | Reductive Cleavage Capability |
| Target Compound Data | 100% conditional cleavage in reducing environments |
| Comparator Or Baseline | 0% cleavage under identical conditions (Standard non-cleavable Thiol-Modifier C6) |
| Quantified Difference | Provides absolute conditional fragmentation versus permanent covalent attachment |
| Conditions | Exposure to reducing agents (e.g., intracellular glutathione or 100 mM DTT) |
This property is essential for buyers developing cleavable therapeutic linkers or releasable capture probes, where permanent attachment would inhibit biological activity or assay function.
Leveraging the quantified steric clearance of the 6-carbon spacer, this modifier is a structurally indicated choice for immobilizing capture oligonucleotides onto solid gold surfaces or nanoparticles. The extended spacer ensures the nucleic acid backbone does not interfere with the strong thiol-gold affinity, maximizing probe density and target accessibility in diagnostic assays [1].
Because the internal disulfide bond is selectively cleaved in reducing environments (such as cytosolic glutathione), this compound is highly suited for synthesizing multimeric therapeutic oligonucleotides. It allows constructs to remain stable in circulation but fragment into active, single-target monomers upon cellular internalization[2].
For the generation of oligonucleotide-enzyme conjugates (e.g., with horseradish peroxidase or alkaline phosphatase), the mild DTT/TCEP deprotection workflow of Thiol-Modifier C6 S-S preserves the integrity of the oligo while providing a highly accessible sulfhydryl group for rapid, irreversible coupling to maleimide-activated proteins [1].